n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine
Description
N-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a tertiary amine derivative featuring a 4-bromobenzyl group attached to a morpholine ring substituted with a methyl group at the 4-position (Figure 1). The 4-bromobenzyl group contributes to lipophilicity and electronic effects, while the methyl-morpholine moiety enhances solubility and metabolic stability.
Molecular Formula: C₁₃H₁₇BrN₂O
Molecular Weight: 297.19 g/mol
Key Features:
- Bromine atom at the para position of the benzyl group for steric and electronic modulation.
- 4-Methylmorpholine ring for improved solubility and conformational rigidity.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C13H19BrN2O/c1-16-6-7-17-13(10-16)9-15-8-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 |
InChI Key |
QAYWFSKWOJAOLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methylmorpholine.
Reaction: The 4-bromobenzyl chloride is reacted with 4-methylmorpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substitution Patterns and Pharmacophoric Features
The compound is compared to analogues with variations in the benzyl substituent or morpholine ring (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Aromatic Substitution Effects
- Bromine vs. Fluorine/Chlorine : The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~2.8) compared to its fluorine (logP ~1.9) and chlorine (logP ~2.5) analogues. Bromine’s larger atomic radius may enhance π-π stacking interactions in protein binding .
- Triazole vs.
Morpholine Ring Modifications
- Comparison with N-Methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine : This analogue (MW 292.35) includes an ethoxy linker, increasing solubility but introducing metabolic liability via ether cleavage .
Biological Activity
The compound n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial, antiviral, and anticancer properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromobenzyl group and a morpholine moiety, which are known to influence its biological activity. The molecular formula is CHBrNO, with a molecular weight of approximately 300.19 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. The presence of the bromine atom has been noted to enhance antimicrobial effects.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Control (Standard Antibiotics) | 10 - 50 | Various Gram-positive |
| Other Brominated Compounds | 5 - 15 | Various Gram-negative |
Note: MIC values for this compound are still under investigation.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against viruses such as Chikungunya and Yellow Fever Virus (YFV). Studies indicate that derivatives of similar structures exhibit significant antiviral activity.
Case Study: Antiviral Efficacy Against YFV
A study demonstrated that compounds with similar structural motifs had EC values as low as 1.9 µM against YFV, indicating promising potential for further development in antiviral therapies .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation.
Table 2: Anticancer Activity Data
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-231 (Breast Cancer) |
| Control (Standard Chemotherapeutics) | 5 - 20 | Various Cancer Lines |
Note: Further research is needed to establish the IC for the compound in various cancer cell lines.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within microbial and cancerous cells. The morpholine ring is believed to facilitate penetration into cells, while the bromobenzyl group may enhance binding affinity to target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
